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Compound of Interest

Compound Name: Venglustat

Cat. No.: B608041

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the dosage, administration, and experimental protocols of
Venglustat as investigated in various clinical trials. Venglustat is an orally administered small
molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of most
glycosphingolipids.[1][2] By reducing the production of glucosylceramide (GL-1), Venglustat
aims to decrease the accumulation of downstream glycosphingolipids implicated in the
pathophysiology of several lysosomal storage disorders and other diseases.[3][4]

I. Quantitative Data Summary

The following tables provide a structured summary of Venglustat dosage and administration
across various clinical trials, categorized by disease indication.

Table 1: Venglustat Dosage and Administration in Fabry
Disease Clinical Trials
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Table 2: Venglustat Dosage and Administration in
Gaucher Disease Clinical Trials
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Table 3: Venglustat Dosage and Administration in
Parkinson's Disease (GBA-PD) Clinical Trials
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Table 4: Venglustat Dosage and Administration in
Autosomal Dominant Polycystic Kidney Disease
(ADPKD) Clinical Trials
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Il. Sighaling Pathway and Mechanism of Action

Venglustat acts by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for
the first committed step in the synthesis of most glycosphingolipids. This "substrate reduction”
approach is designed to decrease the production of glucosylceramide (GL-1), thereby reducing
the accumulation of downstream metabolites that are pathogenic in various lysosomal storage
diseases.
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Caption: Glycosphingolipid synthesis pathway and the inhibitory action of Venglustat.

lll. Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating Venglustat.

A. Fabry Disease: Phase 2a Study (NCT02228460)

This open-label, single-arm study aimed to assess the safety, pharmacodynamics,
pharmacokinetics, and exploratory efficacy of Venglustat in treatment-naive adult male
patients with classic Fabry disease.[5]

1. Patient Population:

* Inclusion Criteria:
o Male, 18-37 years of age.[5]
o Confirmed diagnosis of classic Fabry disease.[5]
o Treatment-naive.[5]

e Exclusion Criteria:
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o Prior enzyme replacement therapy or other Fabry-specific treatment.
2. Study Design and Intervention:

e Dosage and Administration: 15 mg of Venglustat administered orally as capsules once daily.

[7]
o Treatment Duration: 26 weeks.[5]

o Extension Study (NCT02489344): Eligible patients could continue treatment for up to an
additional 2.5 years.[7]

3. Key Assessments:

e Primary Endpoint: Change from baseline in globotriaosylceramide (Gb3) accumulation in
skin cells at 6 months, evaluated on a severity rating scale (0-3) by a pathologist.[7]

e Secondary Endpoints:
o Safety and tolerability.
o Pharmacokinetics of Venglustat.

o Pharmacodynamic markers, including plasma levels of GL-1, Gb3, and
globotriaosylsphingosine (lyso-Gb3).[13]

o Methodology for Gb3 Assessment: Skin biopsies were taken at baseline and at specified
follow-up times for histological and electron microscopy analysis to quantify Gb3 inclusions.

[5]

B. Gaucher Disease Type 3: Phase 3 Study
(LEAP2MONO - NCT05222906)

This is a randomized, double-blind, double-dummy, active-comparator study to evaluate the
efficacy and safety of Venglustat compared to Cerezyme (imiglucerase) in patients with
Gaucher Disease Type 3 (GD3).[5]

1. Patient Population:
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Inclusion Criteria:

o

Adults and adolescents (=12 years of age).

[¢]

Confirmed diagnosis of GD3.

o

Treated with Enzyme Replacement Therapy (ERT) for at least 3 years.

[e]

Presence of gaze palsy.[12]

(¢]

Modified Scale for the Assessment and Rating of Ataxia (SARA) score of 1 or above.

Exclusion Criteria:

o Major organ transplant.

o Progressive myoclonic epilepsy.

o Use of strong or moderate inducers or inhibitors of CYP3A.

. Study Design and Intervention:

Randomization: Patients are randomized to receive either:

o Oral Venglustat once daily and a placebo infusion every two weeks.[5]

o Intravenous Cerezyme (imiglucerase) infusion every two weeks and an oral placebo once
daily.[5]

Treatment Duration: 52 weeks, followed by an open-label extension where all participants
may receive Venglustat.[5][12]

. Key Assessments:

Co-Primary Endpoints:

o Change from baseline in the modified SARA total score at week 52.[5]
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o Change from baseline in the Repeatable Battery for the Assessment of
Neuropsychological Status (RBANS) total scale index score at week 52.[5]

e Secondary Endpoints:
o Changes in spleen and liver volume.[5]
o Changes in hemoglobin levels and platelet count.[5]

o Safety and tolerability.[5]

C. Parkinson's Disease with GBA Mutation: Phase 2
Study (MOVES-PD - NCT02906020)

This two-part, randomized, double-blind, placebo-controlled study was designed to assess the
safety, efficacy, and pharmacodynamics of Venglustat in patients with early-stage Parkinson's
disease and a GBA gene mutation.[13]

1. Patient Population:

¢ Inclusion Criteria:

o

Adults aged 18-80 years.[14]

o

Diagnosis of Parkinson's disease.[14]

[¢]

Heterozygous for a GBA mutation associated with PD.

[¢]

Hoehn and Yahr stage <2 at baseline.

e Exclusion Criteria:
o Montreal Cognitive Assessment (MoCA) score < 20.[14]
o History of deep brain stimulation.[14]

2. Study Design and Intervention:

e Part 1 (Dose Escalation):
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o Sequential cohorts received 4 mg, 8 mg, or 15 mg of oral Venglustat or placebo once
daily for 4 weeks.[13]

o Part 2 (Efficacy):

o Patients were randomized to receive 15 mg of oral Venglustat or placebo once daily for
52 weeks.[15]

3. Key Assessments:
e Primary Endpoints:
o Part 1: Safety and tolerability of Venglustat.[13]

o Part 2: Efficacy as measured by the change from baseline in the Movement Disorder
Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts Il and 11l
combined score.[15]

e Secondary and Exploratory Endpoints:
o Pharmacokinetics of Venglustat in plasma and cerebrospinal fluid (CSF).[13]

o Pharmacodynamic response measured by glucosylceramide (GL-1) levels in plasma and
CSF.[13]

IV. Experimental Workflow

The following diagram illustrates a generalized workflow for a patient participating in a
randomized, placebo-controlled clinical trial of Venglustat.
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Caption: Generalized workflow for a Venglustat clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Venglustat in Clinical Trials: Application Notes and
Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608041#venglustat-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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